molecular formula C11H12F3N3O3 B1436729 ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 923232-09-1

ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1436729
M. Wt: 291.23 g/mol
InChI Key: OPQPIMKCRKQHCQ-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The reaction mass was poured into crushed ice, and extracted with ethyl acetate .


Physical And Chemical Properties Analysis

The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .

Scientific Research Applications

Application 1: Neuroprotection and Anti-neuroinflammatory Agents

  • Summary of the Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Application 2: Synthesis of Indole Derivatives

  • Summary of the Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application or Experimental Procedures : The total synthesis of murrayanine started with the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone affording hydrazine. Then, the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
  • Results or Outcomes : The synthesis of indole derivatives has led to the development of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application 3: Synthesis of Coumarin Heterocycles

  • Summary of the Application : Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820. Those compounds are valuable kinds of oxygen containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages .
  • Methods of Application or Experimental Procedures : An efficient method was reported for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .
  • Results or Outcomes : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

Application 4: Antibacterial Activity

  • Summary of the Application : A new library of pyrazolo [3,4- d ]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and then tested for their antibacterial activity .
  • Results or Outcomes : Amongst the tested compounds, compounds a27 and a28 exhibited higher antibacterial activity than the standard drugs .

Application 5: Synthesis of 4-Hydroxyquinoline Derivatives

  • Summary of the Application : Quinoline derivatives are known for their anticancer properties. The synthesis of 4-hydroxyquinoline derivatives can lead to the development of new anticancer drugs .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis for 4-hydroxyquinoline derivatives can vary, but they often involve complex organic reactions .
  • Results or Outcomes : The synthesized quinoline derivatives have shown cytotoxic activity against human tumor cells .

Application 6: Synthesis of 7-Hydroxy-4-Substituted Coumarins

  • Summary of the Application : Coumarins are a group of naturally occurring lactones with valuable biological and pharmaceutical properties. The synthesis of 7-hydroxy-4-substituted coumarins can lead to the development of new drugs .
  • Methods of Application or Experimental Procedures : The synthesis of 7-hydroxy-4-substituted coumarins involves the reaction of resorcinol and ethyl acetoacetate (or other similar compounds) in acetic acid (or other similar solvents) at 100°C under Ar protection .
  • Results or Outcomes : The synthesized coumarin derivatives can be used in various applications, including as anti-coagulants, anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O3/c1-3-20-9(18)7-5-15-8-4-6(2)16-17(8)10(7,19)11(12,13)14/h4-5,15,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPIMKCRKQHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=NN2C1(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

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